

Ald-CH2-PEG4-Boc: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ald-CH2-PEG4-Boc

Cat. No.: B15542288

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG4-Boc is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} This linker features two distinct reactive functionalities: an aldehyde group and a Boc-protected amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture allows for a controlled, stepwise conjugation strategy, enabling the precise assembly of complex biomolecular constructs.

The aldehyde group provides a reactive handle for chemoselective ligation with molecules containing aminoxy or hydrazide functionalities, forming stable oxime or hydrazone bonds under mild conditions. Concurrently, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine offers robust protection during the initial conjugation step and can be efficiently removed under mild acidic conditions to reveal a primary amine for subsequent modification. This orthogonal reactivity is a significant advantage in multistep synthesis.

The inclusion of the PEG4 spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, mitigates potential steric hindrance, and can reduce the immunogenicity of the final product. These properties are highly desirable in the development of therapeutic and diagnostic agents.

Core Properties and Specifications

The physicochemical properties of **Ald-CH₂-PEG4-Boc** are summarized in the table below. These specifications are critical for designing and executing successful bioconjugation strategies.

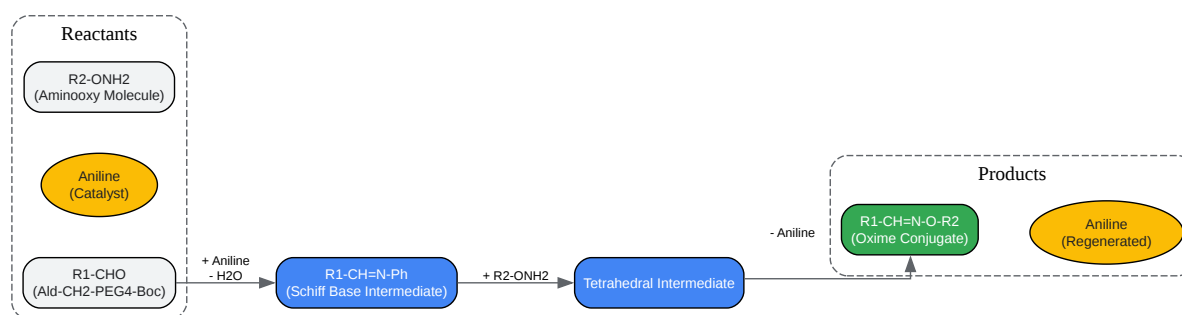
Property	Value	References
Chemical Name	N-Boc-1-amino-15-oxo-4,7,10,13-tetraoxapentadecane	N/A
Molecular Formula	C ₁₅ H ₂₉ NO ₇	
Molecular Weight	335.39 g/mol	
CAS Number	2708026-80-4	
Purity	≥95%	
Spacer Arm Length (PEG4)	~14.7 Å	N/A
Appearance	A colorless to pale yellow oil or solid	N/A
Solubility	Soluble in organic solvents such as DMSO and DMF; enhanced water solubility due to the PEG spacer.	
Storage	Store at -20°C, keep in dry and avoid sunlight.	N/A

Reaction Mechanisms and Workflows

The utility of **Ald-CH₂-PEG4-Boc** lies in its two distinct reactive handles, which can be addressed in a sequential manner. This allows for the precise and controlled assembly of bioconjugates.

Aniline-Catalyzed Oxime Ligation

The aldehyde moiety of **Ald-CH₂-PEG4-Boc** readily reacts with an aminoxy-functionalized molecule to form a stable oxime bond. This reaction is often catalyzed by aniline, which significantly increases the reaction rate, especially at physiological pH. The mechanism involves the formation of a Schiff base intermediate with aniline, which is more susceptible to nucleophilic attack by the aminoxy group.

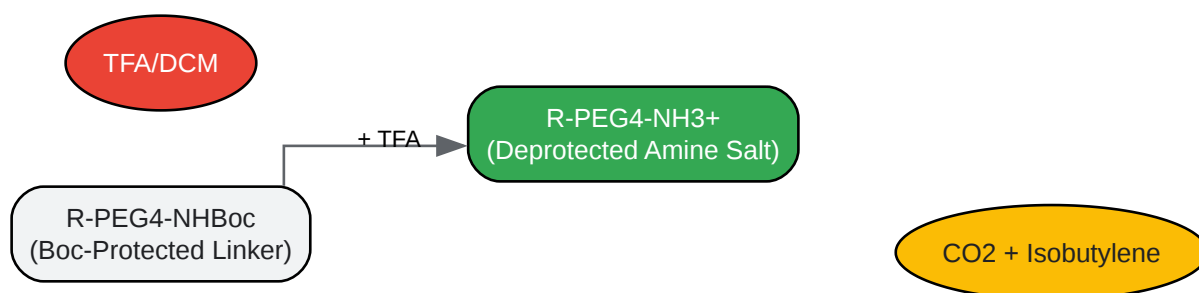


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Caption: Aniline-catalyzed oxime ligation mechanism.

Boc Deprotection

Following the initial conjugation via the aldehyde group, the Boc-protected amine can be deprotected to reveal a primary amine. This is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This newly exposed amine is then available for reaction with a second molecule, for example, one containing an activated ester (like an NHS ester).

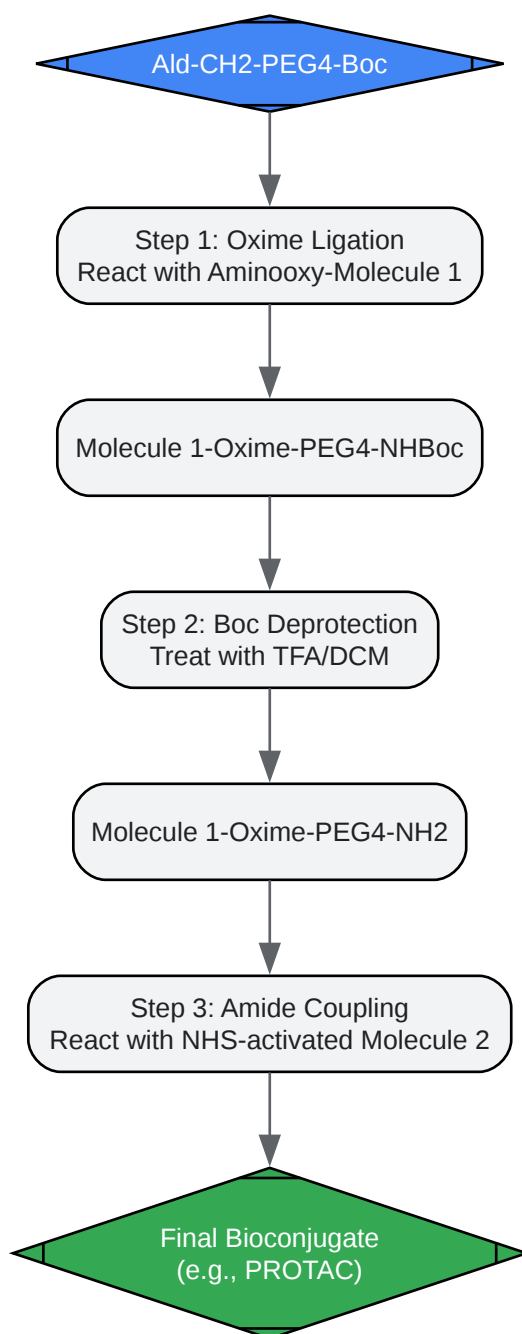


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Caption: Boc deprotection of the terminal amine.

General Bioconjugation Workflow

The dual reactivity of **Ald-CH₂-PEG4-Boc** enables a straightforward and efficient workflow for the synthesis of complex bioconjugates, such as PROTACs.



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Caption: General workflow for bioconjugate synthesis.

Experimental Protocols

The following protocols provide a general framework for the use of **Ald-CH₂-PEG₄-Boc**. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) is recommended for specific applications.

Protocol 1: Oxime Ligation with an Aminooxy-Functionalized Molecule

This protocol describes the reaction of the aldehyde group of **Ald-CH₂-PEG4-Boc** with a molecule containing an aminooxy group.

Materials:

- **Ald-CH₂-PEG4-Boc**
- Aminooxy-functionalized molecule (e.g., a protein, peptide, or small molecule)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Aniline (catalyst)
- Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.0

Procedure:

- Dissolve the aminooxy-functionalized molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Prepare a stock solution of **Ald-CH₂-PEG4-Boc** in anhydrous DMF or DMSO (e.g., 10-50 mM).
- Add the **Ald-CH₂-PEG4-Boc** stock solution to the solution of the aminooxy-functionalized molecule. A 10- to 50-fold molar excess of the linker is typically used.
- Add aniline to the reaction mixture to a final concentration of 10-100 mM.
- Incubate the reaction at room temperature for 2-16 hours with gentle mixing.
- Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
- Upon completion, remove the excess crosslinker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Boc Deprotection of the Terminal Amine

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

- Boc-protected conjugate from Protocol 1
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Triisopropylsilane (TIS) (optional scavenger)
- Nitrogen or Argon gas supply
- Rotary evaporator

Procedure:

- Lyophilize or concentrate the purified Boc-protected conjugate to dryness.
- Dissolve the dried conjugate in anhydrous DCM under an inert atmosphere (nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2-5% v/v) as a scavenger.
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).
- Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
- The resulting deprotected amine (as a TFA salt) can be used directly in the next step or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during

an aqueous workup, if the molecule is soluble in an organic solvent.

Protocol 3: Conjugation of the Deprotected Amine with an NHS-Activated Molecule

This protocol describes the reaction of the newly exposed amine with an N-Hydroxysuccinimide (NHS)-activated molecule.

Materials:

- Deprotected amine conjugate from Protocol 2
- NHS-activated molecule
- Anhydrous DMF or DMSO
- A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)
- Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0

Procedure:

- Dissolve the deprotected amine conjugate in the Reaction Buffer. If it is a TFA salt, adjust the pH of the solution to 7.2-8.0 with a suitable buffer or base.
- Prepare a stock solution of the NHS-activated molecule in anhydrous DMF or DMSO.
- Add the NHS-activated molecule stock solution to the solution of the deprotected amine conjugate. A 1.5- to 5-fold molar excess of the NHS-activated molecule is commonly used.
- If necessary, add DIPEA (1-2 equivalents) to maintain a basic pH and facilitate the reaction.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

- Purify the final bioconjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Applications in Drug Development

The unique properties of **Ald-CH₂-PEG4-Boc** make it a valuable tool in several areas of drug development:

- **PROTACs:** This linker is widely used in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The defined length and hydrophilicity of the PEG4 spacer are critical for optimizing the formation of the ternary complex and subsequent target protein degradation.
- **Antibody-Drug Conjugates (ADCs):** In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The aldehyde can be used for site-specific conjugation to an antibody engineered to contain an aminooxy or hydrazide group, while the deprotected amine can be used to attach the drug.
- **Peptide and Protein Modification:** The orthogonal reactivity of the linker allows for the site-specific modification of peptides and proteins, enabling the introduction of labels, imaging agents, or other functional moieties.
- **Surface and Nanoparticle Functionalization:** **Ald-CH₂-PEG4-Boc** can be used to functionalize surfaces and nanoparticles. The aldehyde can be used to attach the linker to a surface, and the deprotected amine can then be used to immobilize biomolecules.

Conclusion

Ald-CH₂-PEG4-Boc is a versatile and powerful heterobifunctional crosslinker that offers precise control over the synthesis of complex bioconjugates. Its orthogonal aldehyde and Boc-protected amine functionalities, combined with the beneficial properties of the PEG4 spacer, make it an invaluable tool for researchers and scientists in the fields of chemistry, biology, and drug development. The ability to perform sequential, chemoselective conjugations under mild conditions has solidified its role in the advancement of targeted therapies and other sophisticated biomolecular applications.

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- To cite this document: BenchChem. [Ald-CH₂-PEG4-Boc: A Heterobifunctional Crosslinker for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15542288#ald-ch2-peg4-boc-as-a-heterobifunctional-crosslinker\]](https://www.benchchem.com/product/b15542288#ald-ch2-peg4-boc-as-a-heterobifunctional-crosslinker)

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